2,4,6-Tribromophenol

Descripción

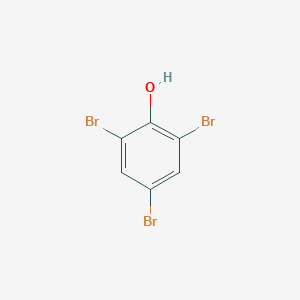

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-tribromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWXRFVMJHFBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,4,6-Tribromophenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-68-0, 5175-83-7 (bismuth(3+) salt) |

Source

|

| Record name | Phenol, 2,4,6-tribromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021959 |

Source

|

| Record name | 2,4,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Soft, long, white crystals with a bromine odor. (NTP, 1992), Pellets or Large Crystals, White solid with an odor of bromine; [Hawley] White to pink solid; [ICSC] Off-white or pink flakes; [MSDSonline], Solid, WHITE-TO-PINK POWDER. |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

471 °F at 760 mmHg (Sublimes at 540-554 °F at 764 mmHg) (NTP, 1992), 286 °C |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in alcohol, chloroform, ether, glycerol oils, Very soluble in ethanol; soluble in ether, benzene, carbon tetrachloride, chloroform, acetic acid, Sol in caustic alkaline solutions, In water, 70 mg/L at 15 °C, 0.07 mg/mL at 15 °C, Solubility in water, g/100ml at 25 °C: 0.007 |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.55 g/cu cm at 20 °C, 2.55 g/cm³ |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 2.5 |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000303 [mmHg], Vapor pressure, Pa at 25 °C: 0.007 |

Source

|

| Record name | 2,4,6-Tribromophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from alcohol; prisms from benzene, Long crystals, Soft, white needles | |

CAS No. |

118-79-6 |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribromophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4,6-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS6K3EU393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

203 to 205 °F (NTP, 1992), 94-96 °C, 87 - 89 °C, 95.5 °C |

Source

|

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21143 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,6-Tribromophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4,6-TRIBROMOPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1563 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 2,4,6-Tribromophenol from Phenol and Bromine Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6-tribromophenol, a key intermediate in the production of fungicides and flame retardants, through the electrophilic aromatic substitution of phenol with bromine water.[1][2] This document details the underlying reaction mechanism, comprehensive experimental protocols, and relevant quantitative data.

Reaction Mechanism and Principles

The synthesis of this compound from phenol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para-directing group.[3] This activation significantly increases the electron density of the benzene ring, particularly at the ortho (2, 6) and para (4) positions, making it highly susceptible to electrophilic attack.[2]

In an aqueous medium, phenol partially ionizes to form the phenoxide ion, which is even more reactive towards electrophiles than phenol itself.[4][5] The polar nature of water also facilitates the polarization of the bromine molecule (Br₂), creating a stronger electrophile (Br⁺).[6] The combination of the highly activated ring and the potent electrophile leads to a rapid reaction at room temperature, resulting in the trisubstitution of bromine atoms at all available ortho and para positions.[2][4] The reaction is characterized by the immediate formation of a white precipitate of this compound upon the addition of bromine water to an aqueous solution of phenol.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 89-95% | [7] |

| Purity | >99% | [7] |

| Melting Point | 95 °C | [8] |

Table 1: Reaction Yield, Purity, and Product Melting Point

| Reactant | Molecular Weight ( g/mol ) | Moles (for a typical reaction) | Amount |

| Phenol | 94.11 | 0.106 | 10 g |

| Bromine | 159.81 | 0.325 | 52 g |

| Water | 18.02 | - | 200 mL |

Table 2: Stoichiometry for a Representative Synthesis [8]

Experimental Protocols

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound. An alternative environmentally friendly method is also presented.

Standard Laboratory Synthesis

This protocol is adapted from established laboratory procedures.[8]

Materials:

-

Phenol (10 g)

-

Bromine (52 g)

-

Distilled water (200 mL)

-

Dilute ethyl alcohol

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer.

-

Slowly add 52 g of bromine in an aqueous solution from a dropping funnel while stirring the mixture continuously.

-

Continue stirring until the reaction is complete, indicated by the persistence of a reddish-brown color from the bromine.

-

Collect the white precipitate of this compound by filtration.

-

Wash the precipitate with water to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from dilute ethyl alcohol to obtain long, slender needles of pure this compound.

-

Dry the purified product. The expected melting point is 95°C, and the yield is almost quantitative.[8]

Environmentally Friendly Synthesis using H₂O₂ and HBr

This method offers a more environmentally benign route by avoiding the use of elemental bromine and generating water as the primary byproduct.[7]

Materials:

-

Phenol

-

Hydrobromic acid (HBr)

-

Hydrogen peroxide (H₂O₂)

-

Water or a mixture of water and ethanol

-

Reaction vessel with agitator, condenser, thermometer, and dropping funnel

Procedure:

-

Charge the reactor with water or a water/ethanol solvent.

-

Add phenol and hydrobromic acid to the solvent and stir at room temperature to ensure mixing.

-

Heat the mixture to the desired reaction temperature (e.g., 50-60°C).

-

Slowly add hydrogen peroxide dropwise while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at an elevated temperature (e.g., 80-90°C) for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cool the reaction mixture and collect the precipitated this compound by filtration.

-

Wash the crude product and recrystallize from a suitable solvent (e.g., 95% ethanol) to yield a pure product.

-

This method has been reported to produce this compound with a purity of over 99% and a yield of 89-95%.[7]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: Reaction mechanism of the tribromination of phenol.

Caption: General experimental workflow for the synthesis.

References

- 1. This compound | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Molecule of the Month December 2011 - HTML-only version [chm.bris.ac.uk]

- 3. Explain the reaction mechanism for the formation of this compound .. [askfilo.com]

- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. CN101671236A - Environmentally-friendly production method for 2, 4, 6-tribromophenol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Reaction mechanism for electrophilic bromination of phenol

An In-depth Technical Guide to the Electrophilic Bromination of Phenol

Introduction

The electrophilic bromination of phenol is a cornerstone reaction in organic synthesis, pivotal for the functionalization of aromatic rings. The hydroxyl group of phenol is a potent activating group, rendering the aromatic ring highly susceptible to electrophilic attack and facilitating the introduction of bromine atoms at specific positions. This high reactivity, coupled with controllable regioselectivity, makes brominated phenols valuable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a comprehensive overview of the reaction mechanism, kinetic and thermodynamic parameters, factors influencing regioselectivity, and detailed experimental protocols relevant to researchers in synthetic chemistry and drug development.

Core Reaction Mechanism

The bromination of phenol proceeds via an electrophilic aromatic substitution (EAS) pathway. The electron-donating hydroxyl (-OH) group significantly enhances the electron density of the benzene ring through resonance, particularly at the ortho and para positions. This activation makes phenol much more reactive towards electrophiles than benzene itself, often obviating the need for a Lewis acid catalyst that is typically required for the bromination of less activated aromatic rings[1][2].

The mechanism can be delineated into two principal steps:

-

Generation and Attack of the Electrophile : The bromine molecule (Br₂), although non-polar, becomes polarized upon approach to the electron-rich phenol ring, creating an electrophilic bromine atom (δ⁺). The π-electrons of the aromatic ring attack this electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization : A base (which can be the solvent or the bromide ion, Br⁻) abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring and yields the brominated phenol product along with hydrogen bromide (HBr).

Caption: General mechanism for electrophilic bromination of phenol.

Influence of Reaction Conditions

The outcome of the electrophilic bromination of phenol is exquisitely sensitive to the reaction conditions, particularly the choice of solvent.

Solvent Effects: Mono- vs. Tri-substitution

The polarity of the solvent plays a critical role in both the reactivity of the phenol and the strength of the electrophile, thereby dictating the degree of substitution.

-

In Polar Protic Solvents (e.g., Water): Phenol partially ionizes to form the highly reactive phenoxide ion (-O⁻). The phenoxide ion is an even stronger activating group than the neutral hydroxyl group, making the aromatic ring extremely electron-rich. This high degree of activation leads to a rapid, often uncontrollable reaction with aqueous bromine (bromine water), resulting in the exhaustive substitution at all available ortho and para positions to yield 2,4,6-tribromophenol as a white precipitate.[3][4][5][6]

-

In Non-polar Solvents (e.g., CS₂, CCl₄, Chloroform): In a non-polar environment, the ionization of phenol is suppressed. The reaction proceeds on the less activated, neutral phenol molecule. This moderation of reactivity allows for controlled monosubstitution, typically yielding a mixture of o-bromophenol and p-bromophenol.[4][6] Low temperatures (e.g., 0-5°C) are often employed to further control the reaction and improve selectivity.

Caption: Influence of solvent polarity on phenol bromination products.

Quantitative Analysis: Kinetics and Thermodynamics

The rate of bromination is highly dependent on pH, temperature, and the nature of substituents on the phenolic ring. Kinetic studies reveal that the reaction is typically second-order overall: first-order in phenol and first-order in bromine.[7] In aqueous solutions, the reaction between the phenoxide ion and hypobromous acid (HOBr) is often the rate-determining step within a neutral pH range.[8]

Kinetic Data

The reactivity of substituted phenols towards bromine varies significantly. Electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it. The apparent second-order rate constants for the reaction of various phenoxide ions with hypobromous acid in aqueous solution are summarized below.

| Phenolic Compound | Substituent(s) | Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 3-Methoxyphenol | 3-OCH₃ | 6.5 x 10⁸ | [8] |

| 4-Methylphenol | 4-CH₃ | 2.1 x 10⁸ | [9] |

| Phenol | H | 4.1 x 10⁷ | [10] |

| p-Hydroxybenzoic acid | 4-COOH | 1.4 x 10⁷ | [10] |

| 3-Chlorophenol | 3-Cl | 7.9 x 10⁶ | [8] |

| 2,4,6-Trichlorophenol | 2,4,6-Cl | 1.4 x 10³ | [9] |

Thermodynamic Data

Activation parameters provide insight into the energy profile of the reaction. The data below corresponds to the bromination of various phenols with molecular bromine in an acetic acid medium. The large negative entropy of activation (ΔS*) values suggest a highly ordered transition state, consistent with the formation of an intermediate complex.[7]

| Phenol Derivative | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH, kJ/mol) | Entropy of Activation (ΔS, J/mol·K) |

| Phenol | 45.19 | 42.59 | -110.88 |

| o-Chlorophenol | 54.39 | 51.79 | -92.05 |

| m-Chlorophenol | 49.37 | 46.77 | -104.18 |

| p-Chlorophenol | 58.58 | 55.98 | -83.68 |

| o-Bromophenol | 55.65 | 53.05 | -92.05 |

Table data extracted from Vibhute, Y. B., & Jagdale, M. H. (1990). Kinetics of Bromination of Phenols. Asian Journal of Chemistry, 2(3), 309-312.[7]

Regioselectivity: Control of Ortho vs. Para Substitution

While the -OH group directs incoming electrophiles to the ortho and para positions, the ratio of these isomers can be influenced by several factors, including solvent, temperature, and the steric bulk of the brominating agent.[1][11]

-

Solvent Effects : In solvents capable of hydrogen bonding with the phenolic hydroxyl group, the ortho positions can become sterically hindered, favoring attack at the para position.[1]

-

Brominating Agent : The use of bulkier brominating agents, such as N-Bromosuccinimide (NBS), can also increase the proportion of the para product due to steric hindrance at the ortho positions.[6][12]

| Brominating Agent | Solvent | Ortho:Para Ratio | Reference |

| Br₂ | CCl₄ | 1:2.3 | [13] |

| Br₂ + Epoxide | CCl₄ (low HBr conc.) | High ortho preference | [1] |

| NBS | Methanol (with p-TsOH) | High ortho preference | [6][12] |

| Bromine Chloride (BrCl) | CCl₄ | 3.9:1 (o-chloro to p-chloro) | [2] |

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and kinetic analysis of phenol bromination.

Protocol 1: Synthesis of p-Bromophenol (Monosubstitution)

This protocol is adapted from a standard procedure for the controlled monobromination of phenol in a non-polar solvent.[13]

Materials:

-

Phenol (10.6 moles)

-

Carbon disulfide (CS₂) (1 L for dissolution, 500 mL for bromine)

-

Bromine (10.7 moles)

-

Apparatus: 5-L round-bottomed flask, mechanical stirrer, reflux condenser, separatory funnel, distillation setup.

Procedure:

-

Dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide in the 5-L flask equipped with a stirrer, reflux condenser, and separatory funnel.

-

Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel.

-

Cool the reaction flask in an ice-water bath.

-

Add the bromine solution dropwise to the stirred phenol solution over approximately 3-4 hours, maintaining the temperature of the reaction mixture between 0°C and 5°C.

-

After the addition is complete, allow the mixture to stand at room temperature for 2 hours, then gently warm it on a water bath for an additional 2 hours until the evolution of HBr ceases.

-

Distill off the carbon disulfide solvent.

-

The residual liquid is then distilled under reduced pressure using a fractionating column. Collect the fraction boiling at 145–150°C / 25–30 mm Hg.

-

The product can be further purified by cooling to 10°C and centrifuging to obtain hard white crystals of p-bromophenol (m.p. 63°C).

Protocol 2: Synthesis of this compound (Polysubstitution)

This protocol describes the exhaustive bromination of phenol using bromine water.[3]

Materials:

-

Phenol (10 g)

-

Water (200 mL)

-

Bromine (52 g, as an aqueous solution)

-

Dilute ethyl alcohol (for recrystallization)

-

Apparatus: Reaction flask, dropping funnel, stirring mechanism, filtration apparatus.

Procedure:

-

Dissolve 10 g of phenol in 200 mL of cold water in a reaction flask.

-

While stirring vigorously, add a solution containing 52 g of bromine in water dropwise from a dropping funnel.

-

A white precipitate of this compound will form immediately. Continue stirring until the addition is complete.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove any unreacted bromine and HBr.

-

Recrystallize the crude product from dilute ethyl alcohol to yield long, slender needles of pure this compound (m.p. 95°C). The yield is nearly quantitative.

Protocol 3: Kinetic Study - Determination of Activation Energy

This protocol uses a "clock reaction" to determine the activation energy for the reaction between bromide, bromate, and phenol.[14][15][16] The time taken for a methyl red indicator to be bleached by excess bromine is measured at different temperatures.

Caption: Experimental workflow for determining activation energy.

Procedure:

-

Preparation : In one boiling tube (Tube X), pipette 10.0 cm³ of 0.01 M phenol solution and 10.0 cm³ of a bromide/bromate solution (e.g., 0.083 M KBr / 0.017 M KBrO₃). Add 4 drops of methyl red indicator. In a separate boiling tube (Tube Y), pipette 5.0 cm³ of 0.5 M sulfuric acid.

-

Thermostating : Place both tubes in a water bath set to a desired temperature (e.g., 25°C) and allow them to equilibrate.

-

Initiation : Rapidly pour the contents of Tube Y into Tube X, pour back and forth once to mix, and immediately start a stopwatch. Place the reaction tube back into the water bath.

-

Timing : Stop the timer at the exact moment the red color of the methyl red indicator disappears completely.

-

Data Recording : Record the time (t) and the exact temperature (T) of the water bath.

-

Repetition : Repeat the experiment at several other temperatures (e.g., 30°C, 35°C, 40°C, 45°C).

-

Analysis : Calculate the rate (proportional to 1/t) for each temperature. Construct an Arrhenius plot of ln(1/t) versus 1/T (in Kelvin). The activation energy (Ea) can be calculated from the slope of the resulting straight line (Slope = -Ea/R, where R = 8.314 J/mol·K).

Conclusion

The electrophilic bromination of phenol is a versatile and powerful reaction in synthetic chemistry. A thorough understanding of its mechanism, kinetics, and the profound influence of reaction conditions—especially solvent polarity—is critical for achieving desired outcomes. For professionals in drug development and materials science, the ability to control the degree of substitution (mono- vs. poly-) and the regiochemistry (ortho- vs. para-) allows for the precise synthesis of tailored molecular architectures. The protocols and quantitative data presented herein serve as a foundational guide for the practical application and optimization of this essential transformation.

References

- 1. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 5. woelen.homescience.net [woelen.homescience.net]

- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. The bromination kinetics of phenolic compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. hwcchem.pages.dev [hwcchem.pages.dev]

- 16. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Tribromophenol (CAS 118-79-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-tribromophenol (TBP), a compound of significant interest due to its widespread use as a flame retardant, fungicide, and chemical intermediate.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of quantitative data, experimental methodologies, and visual representations of relevant chemical processes. The information presented herein is crucial for understanding the behavior, fate, and potential applications of TBP in various scientific and industrial contexts.

Chemical Identity and Structure

This compound is a brominated derivative of phenol with the chemical formula C₆H₃Br₃O.[1] The structure consists of a phenol molecule where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring have been substituted by bromine atoms.[1]

| Identifier | Value |

| CAS Number | 118-79-6[1] |

| Molecular Formula | C₆H₃Br₃O[1] |

| Molecular Weight | 330.80 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Bromol, Bromkal pur 3, Flammex 3BP[1] |

| InChI Key | BSWWXRFVMJHFBN-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C(=C1Br)O)Br)Br[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These parameters are essential for predicting its environmental distribution, biological interactions, and for designing experimental and industrial processes.

Physical State and Appearance

| Property | Description |

| Physical State | Solid at room temperature.[2] |

| Appearance | White to off-white or pinkish crystalline powder, needles, or prisms.[1] |

| Odor | A characteristic penetrating bromine-like or phenolic odor.[1][3] |

Thermodynamic Properties

| Property | Value |

| Melting Point | 90-96 °C[4][5][6] |

| Boiling Point | 244 - 290 °C[4][5][6] |

| Vapor Pressure | 3.0 x 10⁻⁴ mmHg (estimated)[1] |

| Henry's Law Constant | 4.8 x 10⁻⁸ atm-m³/mol (estimated)[3] |

Solubility and Partitioning

| Property | Value |

| Water Solubility | 59-71 mg/L[3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, and benzene.[2][4][7] |

| Octanol-Water Partition Coefficient (logP) | 3.89 - 4.18[8][9] |

Other Key Properties

| Property | Value |

| Density | 2.55 g/cm³[1] |

| pKa | 6.3 - 6.8[1][3][8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by packing a small amount of the powdered substance into a capillary tube and heating it in a calibrated apparatus.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[3]

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

-

Boiling Point Determination (Ebulliometer Method - OECD 103)

The ebulliometer method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus: Ebulliometer, condenser, heating mantle, calibrated thermometer.

-

Procedure:

-

The ebulliometer is filled with this compound.

-

The apparatus is assembled with the condenser and thermometer in place.

-

The liquid is heated to a steady boil, ensuring that the vapor and liquid phases are in equilibrium.

-

The temperature of the boiling liquid is recorded from the calibrated thermometer. This temperature is the boiling point at the measured atmospheric pressure.[2][4]

-

Water Solubility (Shake-Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature.

-

Apparatus: Shaking incubator or water bath, centrifuge, analytical balance, appropriate analytical instrument (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

The suspension is then centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique.[10]

-

Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The logP value is a measure of a compound's lipophilicity and is determined by its partitioning between n-octanol and water.

-

Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC, GC).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking together for 24 hours.

-

A known amount of this compound is dissolved in either n-octanol or water.

-

The solution is mixed with the other phase in a centrifuge tube at a known volume ratio.

-

The tube is shaken until equilibrium is reached, then centrifuged to separate the two phases.[11][12]

-

The concentration of the analyte in both the n-octanol and water phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as logP.[7][12]

-

Density Determination (Pycnometer Method)

A pycnometer is used to accurately determine the density of a solid.[13]

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermometer.[13]

-

Procedure:

-

The weight of the clean, dry pycnometer is determined.

-

A known weight of this compound powder is added to the pycnometer.

-

The pycnometer is filled with a liquid of known density in which the solid is insoluble (e.g., a non-solvent). Air bubbles are removed.

-

The total weight of the pycnometer containing the solid and the liquid is measured.

-

The volume of the solid is calculated from the weight of the displaced liquid.

-

The density is then calculated by dividing the mass of the solid by its volume.[14]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.[15]

-

Visualizations of Chemical Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis of this compound

This diagram outlines the electrophilic aromatic substitution reaction for the synthesis of this compound from phenol.

Experimental Workflow for Physicochemical Property Determination

This diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Metabolic Pathways of this compound in Rice Plants

This diagram illustrates the primary metabolic transformations of this compound observed in rice plants, including Phase I and Phase II reactions.[16][17][18]

References

- 1. Explain the reaction mechanism for the formation of this compound .. [askfilo.com]

- 2. laboratuar.com [laboratuar.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. oecd.org [oecd.org]

- 8. byjus.com [byjus.com]

- 9. consilab.de [consilab.de]

- 10. chem.ws [chem.ws]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. che.utah.edu [che.utah.edu]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Multiple Metabolic Pathways of this compound in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Unveiling the Marine Origins of 2,4,6-Tribromophenol: A Technical Guide for Researchers

F-WSP-20251217-01

For Correspondence: --INVALID-LINK--

Abstract

2,4,6-Tribromophenol (2,4,6-TBP), a compound of significant interest due to its dual identity as a natural marine product and an industrial chemical, is widely distributed throughout marine ecosystems. This technical guide provides an in-depth exploration of the natural occurrence of 2,4,6-TBP in marine algae and organisms for researchers, scientists, and drug development professionals. It consolidates quantitative data on its distribution, details the experimental protocols for its analysis, and elucidates its known biological signaling pathways and biosynthetic origins. The information presented herein is intended to serve as a comprehensive resource to facilitate further research into the ecological roles, toxicological implications, and potential pharmaceutical applications of this ubiquitous marine metabolite.

Introduction

This compound (2,4,6-TBP) is a brominated phenol that is both a naturally occurring secondary metabolite in a variety of marine species and a synthetically produced chemical used in flame retardants and as a fungicide.[1] Its presence in the marine environment is widespread, having been identified in various marine algae, invertebrates, and fish.[2][3][4][5] The natural production of 2,4,6-TBP by marine organisms, particularly algae, is a significant contributor to its environmental prevalence.[4] This guide focuses on the natural occurrence of 2,4,6-TBP, providing a technical overview of its distribution, the methodologies for its detection and quantification, and its interactions with biological systems.

Natural Occurrence and Distribution of 2,4,6-TBP

2,4,6-TBP is a common feature in pristine marine environments, with its abundance often correlating with the presence of infauna that produce these metabolites.[2] Marine macroalgae, including red, brown, and green algae, are considered the primary producers of 2,4,6-TBP.[4][6]

In Marine Algae

Studies have demonstrated the wide occurrence of bromophenols, including 2,4,6-TBP, in marine algae.[3][7] In a study of 49 species of marine macroalgae from eastern Australia, 2,4,6-TBP was detected in all samples and was generally present in the highest concentrations compared to other bromophenols.[3][7] The total bromophenol content varied significantly across species, with the highest concentrations found in species exposed at low tide.[3][7]

In Marine Organisms

Beyond algae, 2,4,6-TBP has been identified in a diverse range of marine organisms, which are believed to accumulate the compound through the food chain or produce it endogenously.[2][4] These organisms include:

-

Invertebrates: Sponges, ascidians, bryozoans, and polychaetes (marine bristle worms) are known to contain 2,4,6-TBP.[4][8] Acorn worms (Enteropneusta) are notable for producing and excreting large amounts of bromophenols.[2]

-

Fish and Seafood: 2,4,6-TBP is a key flavor component in seafood and has been detected in various fish species.[5][9][10] Its presence contributes to the characteristic "marine" or "ocean" flavor.[9][10]

Quantitative Data on 2,4,6-TBP Concentrations

The concentration of 2,4,6-TBP in marine life varies widely depending on the species, geographical location, and exposure to anthropogenic sources. The following tables summarize the reported concentrations of 2,4,6-TBP in various marine algae and organisms.

Table 1: Concentration of 2,4,6-TBP in Marine Algae

| Algal Species | Location | Concentration (ng/g wet weight) | Reference |

| Pterocladiella capillacea (Red Alga) | Eastern Australia | 2590 | [3][7] |

| Codium fragile (Green Alga) | Eastern Australia | 0.9 | [3][7] |

Table 2: Concentration of 2,4,6-TBP in Marine Organisms

| Organism | Tissue | Location | Concentration | Reference |

| Brazilian Fishes | Meat | Atlantic Coast of Bahia, Brazil | up to 299 ng/g | [5][9] |

| European Conger | Muscle | Gulf of Fos, France | 140-1000 ng/g lipid weight (average) | [11] |

| Purple Sea Urchin | Gonads | Gulf of Fos, France | 830-880 ng/g lipid weight (average) | [11] |

| Mediterranean Mussel | Body | Gulf of Fos, France | 1500-2000 ng/g lipid weight (average) | [11] |

Experimental Protocols for Analysis of 2,4,6-TBP

The accurate quantification of 2,4,6-TBP in marine samples is crucial for understanding its distribution and toxicology. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Sample Preparation: Extraction

A robust extraction method is essential to isolate 2,4,6-TBP from complex biological matrices. Simultaneous distillation-extraction (SDE) is a widely used technique.

Protocol for Simultaneous Distillation-Solvent Extraction:

-

Homogenization: Homogenize the tissue sample (e.g., fish fillet, algal biomass).

-

Apparatus Setup: Assemble a Likens-Nickerson type SDE apparatus.

-

Sample and Solvent Addition: Place the homogenized sample, suspended in distilled water, in one flask. In the other flask, place a suitable organic solvent, such as a pentane/diethyl ether mixture (e.g., 6:4 v/v).[5][9]

-

Distillation-Extraction: Heat both flasks to boiling. The steam and solvent vapors will co-distill, condense, and separate, allowing for the continuous extraction of volatile and semi-volatile compounds from the aqueous phase into the organic solvent. The process is typically run for a period of 2-4 hours.

-

Concentration: After extraction, the organic solvent is carefully concentrated to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

Analytical Instrumentation and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenylmethylpolysiloxane column (e.g., DB-5ms), is typically used.

-

Injector: Splitless injection is commonly employed for trace analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a final temperature of 280-300°C.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Detection Limit: Detection limits in the low ng/g to pg/g range can be achieved, depending on the sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Column: A reversed-phase column, such as a C18 column (e.g., Lichrospher 100 RP-18), is used for separation.[5][9]

-

Mobile Phase: A gradient of water and acetonitrile is a common mobile phase system.[5][9]

-

Detection: UV detection is performed at a wavelength where 2,4,6-TBP has significant absorbance, such as 297 nm.[5][9] Other bromophenols can be monitored at around 286 nm.[5][9]

-

Detection Limit: Detection limits are typically in the ng/mL range for standard solutions.[5][9]

Signaling Pathways and Biological Interactions

2,4,6-TBP is known to interact with several biological pathways, raising concerns about its potential toxicological effects. The primary documented interactions are with the thyroid hormone system and cellular calcium signaling.

Disruption of the Thyroid Hormone System

2,4,6-TBP is recognized as an endocrine disruptor due to its structural similarity to thyroid hormones.[12] It can interfere with thyroid hormone homeostasis through multiple mechanisms:

-

Competition with Transport Proteins: 2,4,6-TBP has a high binding affinity for transthyretin, a key transport protein for thyroid hormones, thereby displacing them and affecting their bioavailability.

-

Alteration of Gene Expression: Exposure to 2,4,6-TBP can alter the expression of genes involved in the thyroid hormone pathway. For example, it can decrease the expression of deiodinase 1 (Dio1) and thyroid hormone receptor β (Thrβ) in the pituitary gland.

Caption: Disruption of the thyroid hormone system by 2,4,6-TBP.

Interference with Calcium Signaling

2,4,6-TBP has been shown to disturb cellular calcium (Ca²⁺) signaling in neuroendocrine cells.[13] This interference is primarily achieved through the modulation of voltage-dependent calcium channels.

-

Inhibition of Calcium Channels: Electrophysiological studies have demonstrated that 2,4,6-TBP reduces voltage-dependent calcium channel currents.[2][13] This effect has been observed for both L-type and N-type calcium channels.[2] The half-maximal inhibitory concentration (IC₅₀) for the reduction of calcium channel currents by 2,4,6-TBP has been reported to be approximately 28 µM.[2]

Caption: Inhibition of voltage-gated calcium channels by 2,4,6-TBP.

Biosynthesis of 2,4,6-TBP in Marine Algae

The biosynthesis of 2,4,6-TBP in marine algae is a multi-step process that begins with the shikimate pathway and culminates in the enzymatic bromination of a phenolic precursor.

-

Shikimate Pathway: This pathway is responsible for the production of aromatic amino acids and other aromatic compounds in plants, algae, and microorganisms. It starts with the precursors phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through several enzymatic steps to produce chorismate. Chorismate is a key branch-point metabolite that can be converted to phenol.

-

Enzymatic Bromination: The final step in the biosynthesis of 2,4,6-TBP is the bromination of the phenol ring. This reaction is catalyzed by bromoperoxidase enzymes, which are abundant in marine algae.[14] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically substitutes onto the phenol ring at the ortho and para positions.

Caption: Biosynthesis of 2,4,6-TBP in marine algae.

Experimental Workflow for the Study of 2,4,6-TBP

A typical workflow for the investigation of 2,4,6-TBP from marine sources involves a series of steps from sample collection to data analysis.

Caption: General experimental workflow for 2,4,6-TBP research.

Conclusion

This compound is a significant natural product in the marine environment, with a wide distribution among algae and other marine organisms. Understanding its natural occurrence, the methods for its analysis, and its biological interactions is essential for a comprehensive assessment of its ecological role and potential toxicological risks. Furthermore, the elucidation of its biosynthetic and signaling pathways may open avenues for the discovery of novel bioactive compounds and potential drug leads. This technical guide provides a foundational resource for researchers to further explore the multifaceted nature of 2,4,6-TBP in the marine realm.

References

- 1. Method development and validation for the determination of 2,4,6-tribromoanisole, this compound, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The marine secondary metabolites 2,4-dibromophenol and this compound differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 7. scribd.com [scribd.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Formation of environmentally relevant brominated dioxins from 2,4,6,-tribromophenol via bromoperoxidase-catalyzed dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. epic.awi.de [epic.awi.de]

- 14. researchgate.net [researchgate.net]

2,4,6-Tribromophenol: A Comprehensive Technical Guide on its Role as a Metabolite in Marine Fauna

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromophenol (TBP), a brominated aromatic compound, is a naturally occurring metabolite in a diverse range of marine organisms, from algae to fish and invertebrates. It is also an industrially produced chemical used as a flame retardant and biocide, leading to its ubiquitous presence in marine ecosystems. This technical guide provides an in-depth overview of TBP as a marine metabolite, focusing on its biosynthesis, bioaccumulation, and significant physiological effects, particularly on the endocrine and nervous systems. Detailed experimental protocols for the analysis of TBP in marine biota are presented, alongside a comprehensive summary of reported quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by TBP through detailed diagrams, offering valuable insights for researchers in ecotoxicology, marine biology, and pharmacology.

Introduction

This compound (TBP) is a significant metabolite found in various marine species, where it is believed to contribute to the characteristic "ocean-like" flavor of seafood[1]. While naturally produced by organisms such as macroalgae, TBP is also an anthropogenic contaminant, arising from its use as a flame retardant and pesticide, and as a degradation product of other brominated compounds[2][3]. Its dual origin complicates the assessment of its environmental impact. TBP's lipophilic nature facilitates its accumulation in the fatty tissues of marine animals, leading to biomagnification through the food web[4]. This accumulation poses a potential risk to marine fauna and, by extension, to human consumers of seafood.

This guide delves into the scientific understanding of TBP's role as a marine metabolite, providing a technical resource for professionals in relevant fields.

Biosynthesis of this compound in the Marine Environment

While the precise biosynthetic pathways of TBP in all marine organisms are not fully elucidated, evidence points to enzymatic processes in marine bacteria and algae as a primary source. Marine bacteria have been shown to produce polybrominated diphenyl ethers (PBDEs) and their precursors, including bromophenols, through a dedicated gene cluster (bmp).

The proposed biosynthetic pathway for bromophenols in marine bacteria begins with chorismate, a key intermediate in the shikimate pathway.

This enzymatic production by microorganisms and algae introduces TBP into the base of the marine food web, from where it is transferred to higher trophic levels.

Bioaccumulation in Marine Fauna

TBP has been detected in a wide array of marine organisms, with concentrations varying significantly depending on the species, geographical location, and proximity to anthropogenic sources. The following tables summarize the quantitative data on TBP concentrations reported in marine fish and invertebrates.

Table 1: Concentration of this compound in Marine Fish

| Species | Tissue | Concentration (ng/g) | Location | Reference |

| European conger (Conger conger) | Muscle | 140 - 1000 (lipid weight) | Gulf of Fos, France | [5] |

| Various | Carcass | <0.05 - 3.4 | Eastern Australia | [6] |

| Various | Gut contents | <0.05 - 170 | Eastern Australia | [6] |

| Various | Not specified | 3.7 - 13.5 | Not specified | [6] |

| Lutjanus synagris & Ocyurus chrysurus | Muscle | 36 - 349 | Salvador, BA, Brazil | [7] |

| Lutjanus synagris & Ocyurus chrysurus | Stomach | 12 - 586 | Salvador, BA, Brazil | [7] |

| Unspecified | Fat | 130 | Genesee River, Lake Ontario | [6] |

Table 2: Concentration of this compound in Marine Invertebrates

| Species | Tissue | Concentration (ng/g) | Location | Reference |

| Mediterranean mussel (Mytilus galloprovincialis) | Whole body | 1500 - 2000 (lipid weight) | Gulf of Fos, France | [5] |

| Purple sea urchin (Paracentrotus lividus) | Gonads | 830 - 880 (lipid weight) | Gulf of Fos, France | [5] |

| Crustaceans | Not specified | Not detected - 18.9 | Not specified | [6] |

| Molluscs | Not specified | 0.9 - 2.1 | Not specified | [6] |

Physiological Effects and Signaling Pathway Disruption

TBP is recognized as an endocrine disruptor and a neurotoxic agent in marine fauna. Its effects are primarily attributed to its interference with the thyroid hormone system and calcium signaling pathways.

Disruption of the Thyroid Hormone System

TBP has been shown to significantly impact the hypothalamic-pituitary-thyroid (HPT) axis in fish, which is crucial for regulating metabolism, growth, and development. Studies on zebrafish larvae have revealed that TBP exposure can lead to an increase in whole-body thyroxine (T4) levels while downregulating the transcription of key genes within the HPT axis.